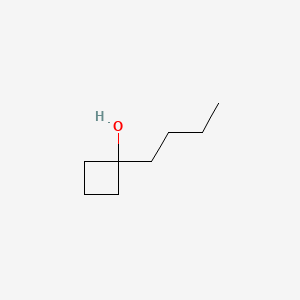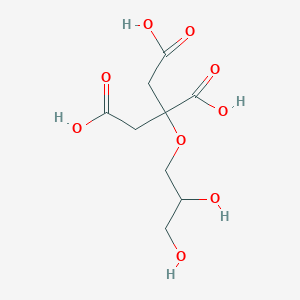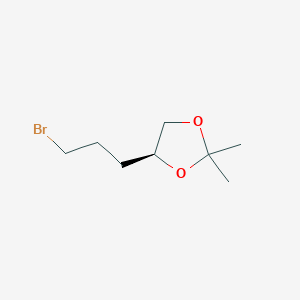![molecular formula C12H30N2Si2 B13815084 Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
Piperazine, 1,4-bis[(trimethylsilyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- is a chemical compound with the molecular formula C12H30N2Si2. It is known for its unique structure, which includes two trimethylsilyl groups attached to a piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis[(trimethylsilyl)methyl]- typically involves the reaction of piperazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Piperazine+2(Trimethylsilyl chloride)→Piperazine, 1,4-bis[(trimethylsilyl)methyl]-+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can lead to the formation of silyl ethers.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of silicon carbonitride films by chemical vapor deposition (CVD).
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism by which Piperazine, 1,4-bis[(trimethylsilyl)methyl]- exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes and facilitate the incorporation of silicon into organic frameworks. The pathways involved include the cleavage of Si-N bonds and the formation of new Si-O or Si-C bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine, 1-methyl-4-(trimethylsilyl)-: This compound has a similar structure but with only one trimethylsilyl group.
1,4-Bis(trimethylsilyl)piperazine: Another similar compound with two trimethylsilyl groups but different substitution patterns.
Uniqueness
Piperazine, 1,4-bis[(trimethylsilyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a precursor for silicon-containing materials makes it valuable in various applications .
Propriétés
Formule moléculaire |
C12H30N2Si2 |
|---|---|
Poids moléculaire |
258.55 g/mol |
Nom IUPAC |
trimethyl-[[4-(trimethylsilylmethyl)piperazin-1-yl]methyl]silane |
InChI |
InChI=1S/C12H30N2Si2/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-12H2,1-6H3 |
Clé InChI |
FXFDFQGVUFWWTB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CN1CCN(CC1)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


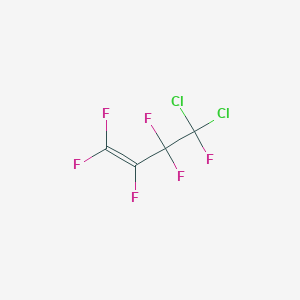
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
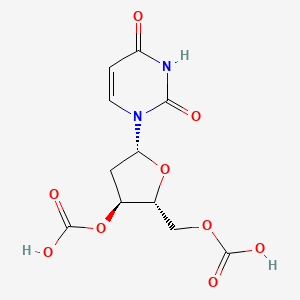

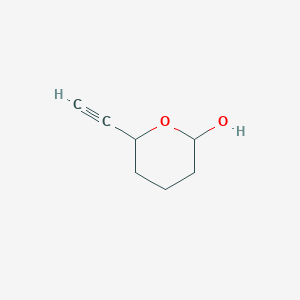
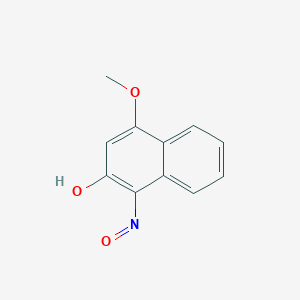
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
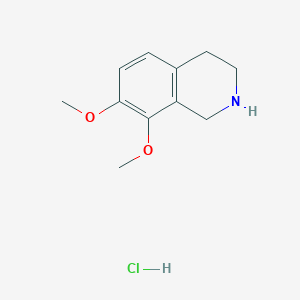
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
